N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a fluorobenzenesulfonyl group, and an oxazole ring, making it a unique molecule with interesting chemical properties.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfur atom allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, leading to different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the fluorobenzenesulfonyl group suggests potential interactions with proteins or nucleic acids .
Comparison with Similar Compounds
Similar compounds include:
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: Shares structural similarities but differs in the oxazole ring and sulfonyl group.
N-cyclohexyl-2-fluoro-4-nitroaniline: Similar in having a cyclohexyl group and fluorine atoms but differs in the nitro group and overall structure.
N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
N-Cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C21H21FN2O4S3
Molecular Weight : 480.6 g/mol
IUPAC Name : N-cyclohexyl-2-[[4-(4-fluorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide
Canonical SMILES : C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
The compound features a cyclohexyl group, a sulfonamide moiety, and an oxazole ring, contributing to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to modulate enzyme activities and receptor functions through:
- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Receptor Binding : The fluorinated phenyl groups enhance hydrophobic interactions with target receptors, potentially increasing binding affinity and selectivity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential applications in treating bacterial infections.
2. Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies indicated that it can induce apoptosis in cancer cell lines such as:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
HeLa (Cervical Cancer) | 10.0 |
A549 (Lung Cancer) | 15.0 |
These findings highlight the compound's potential as a chemotherapeutic agent.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study involving infected mice demonstrated significant reductions in bacterial load when treated with varying doses of the compound compared to controls.
- Case Study on Cancer Cell Apoptosis : Research involving human cancer cell lines showed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4S2/c24-16-8-6-15(7-9-16)21-27-22(33(29,30)19-12-10-17(25)11-13-19)23(31-21)32-14-20(28)26-18-4-2-1-3-5-18/h6-13,18H,1-5,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTDTBDZYFHVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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